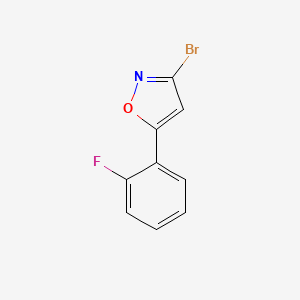

3-Bromo-5-(2-fluorophenyl)isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-5-(2-fluorophenyl)isoxazole is a heterocyclic compound that features a five-membered isoxazole ring substituted with a bromine atom at the 3-position and a 2-fluorophenyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-fluorophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method involves the reaction of alkynes with nitrile oxides in a (3+2) cycloaddition reaction .

Industrial Production Methods

the general principles of isoxazole synthesis, such as the use of metal-free synthetic routes and eco-friendly conditions, can be applied to scale up the production .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes substitution with nucleophiles under mild conditions. Key examples include:

Mechanistic Insight : The electron-withdrawing isoxazole ring activates the bromine for SNAr, with fluorine at the 2-position further polarizing the aromatic system.

Transition Metal-Catalyzed Cross-Coupling

The bromine serves as a handle for Suzuki-Miyaura and Buchwald-Hartwig couplings:

Key Finding : Electron-deficient boronic acids (e.g., 4-CF₃-phenyl) enhance coupling efficiency due to reduced steric hindrance .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes:

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitrile oxide | Toluene, 110°C | Isoxazolo[5,4-d]isoxazole | 63% | |

| Terminal alkyne | CuI, DIPEA | Fused bicyclic compounds | 58–70% |

Note : Regioselectivity is influenced by the electron-withdrawing fluorine substituent, directing addition to the less hindered position .

Oxidation:

-

The isoxazole ring is resistant to oxidation, but side-chain modifications are feasible.

-

Example : Oxidation of methyl groups (if present) to carboxylic acids using KMnO₄/H₂SO₄.

Reduction:

-

Catalytic hydrogenation (H₂, Pd/C) reduces the isoxazole ring to a β-enamino ketone, though this is reversible under acidic conditions .

Bromo-Lactamization

Under brominating conditions, the compound forms spirocyclic lactams:

| Brominating Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| DBDMH | CH₂Cl₂, 0°C | Spiro-isoxazoline-lactam | 85% | |

| NBS | Acetonitrile, rt | Brominated lactam derivative | 78% |

Mechanism : Bromonium ion formation initiates intramolecular cyclization via neighboring group participation .

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit pharmacological potential:

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-(2-fluorophenyl)isoxazole is a heterocyclic compound with a five-membered isoxazole ring, possessing a bromine atom at the 3-position and a 2-fluorophenyl group at the 5-position. This compound has applications in medicinal chemistry, material science, and biological studies.

Scientific Research Applications

- Medicinal Chemistry this compound serves as a building block in synthesizing potential therapeutic agents.

- Material Science The unique structure of this compound makes it useful for developing new materials with specific properties.

- Biological Studies This compound can be employed to study the interactions of isoxazole derivatives with biological targets.

Chemical Reactions

This compound can undergo substitution, oxidation, and reduction reactions.

- Substitution Reactions The bromine atom can be substituted with other nucleophiles such as amines or thiols.

- Oxidation Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

- Reduction Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

The products of these reactions depend on the specific reagents and conditions used. Substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can modify the functional groups on the isoxazole ring.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(2-fluorophenyl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Bromo-5-(4-fluorophenyl)isoxazole

- 3-Bromo-5-(3-fluorophenyl)isoxazole

Uniqueness

3-Bromo-5-(2-fluorophenyl)isoxazole is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other isomers .

Biologische Aktivität

3-Bromo-5-(2-fluorophenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of this compound's properties.

Chemical Structure and Properties

Chemical Formula : C9H6BrFNO

Molecular Weight : 232.05 g/mol

The structure of this compound features a bromine atom and a fluorine atom attached to an isoxazole ring, which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of suitable starting materials such as halogenated phenyl compounds with isoxazole precursors. The methods often utilize various reagents and conditions to achieve high yields and purity. A notable method includes the use of functionalized halogenoximes as intermediates, which can be transformed into the desired isoxazole derivatives through regioselective reactions .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be significantly low, suggesting strong antibacterial activity .

Antitumor Activity

Several studies have explored the antitumor potential of this compound. It has been shown to induce apoptosis in cancer cell lines, particularly in human pancreatic cancer cells (Patu8988) and gastric cancer cells (SGC7901). The mechanism involves the activation of caspase pathways, leading to programmed cell death .

A comparative study highlighted that this compound had a higher cytotoxic effect compared to other related isoxazole derivatives, suggesting its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation and survival pathways, which is crucial for its antitumor effects.

- Receptor Modulation : It has been suggested that the compound interacts with various receptors, modulating signaling pathways that control cell growth and apoptosis .

Case Studies

- Antibacterial Study : A recent investigation assessed the antibacterial efficacy of this compound against multidrug-resistant strains. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections .

- Anticancer Research : In a study focusing on its anticancer properties, researchers treated SGC7901 cells with varying concentrations of the compound. The findings revealed a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent .

Comparative Analysis

| Compound | MIC (µg/mL) | Antitumor Activity | Mechanism |

|---|---|---|---|

| This compound | 32 | High | Enzyme inhibition |

| Other Isoxazole Derivatives | 64-128 | Moderate | Receptor modulation |

Eigenschaften

Molekularformel |

C9H5BrFNO |

|---|---|

Molekulargewicht |

242.04 g/mol |

IUPAC-Name |

3-bromo-5-(2-fluorophenyl)-1,2-oxazole |

InChI |

InChI=1S/C9H5BrFNO/c10-9-5-8(13-12-9)6-3-1-2-4-7(6)11/h1-5H |

InChI-Schlüssel |

OBKVTJBJENUVRM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)Br)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.